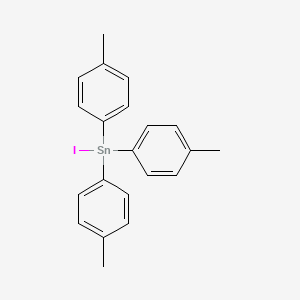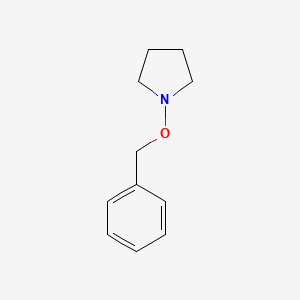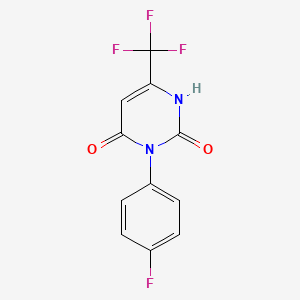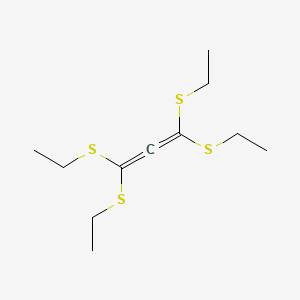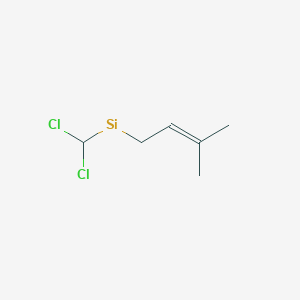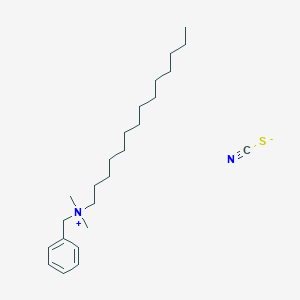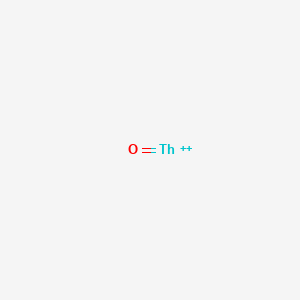
Oxothorium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxothorium(2+) is a chemical compound that features thorium in a +2 oxidation state, bonded to oxygen. Thorium is a radioactive actinide metal, and its compounds are of significant interest due to their potential applications in nuclear energy and materials science. The study of oxothorium(2+) and its derivatives is crucial for understanding the chemistry of thorium and its behavior in various chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxothorium(2+) typically involves the reduction of thorium compounds in the presence of oxygen donors. One common method is the reduction of thorium dioxide (ThO₂) using a strong reducing agent such as lithium or sodium in an inert atmosphere. The reaction is carried out at high temperatures to facilitate the reduction process.
Industrial Production Methods
Industrial production of oxothorium(2+) is not well-documented due to its limited applications and the challenges associated with handling radioactive materials. the principles of high-temperature reduction and the use of inert atmospheres are likely to be employed in any large-scale production processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxothorium(2+) can undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form higher oxidation state compounds.
Reduction: Reacting with reducing agents to form lower oxidation state compounds.
Substitution: Replacing ligands or atoms in the compound with other chemical species.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Uses strong reducing agents like lithium or sodium in an inert atmosphere.
Substitution: Involves the use of ligands or other chemical species that can replace existing atoms or groups in the compound.
Major Products Formed
Oxidation: Higher oxidation state thorium oxides.
Reduction: Lower oxidation state thorium compounds.
Substitution: Various thorium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Oxothorium(2+) has several scientific research applications, including:
Chemistry: Studying the fundamental properties and reactivity of thorium compounds.
Materials Science: Developing new materials with unique properties for industrial applications.
Nuclear Energy: Investigating the potential use of thorium compounds in nuclear reactors and fuel cycles.
Environmental Science: Understanding the behavior of thorium in the environment and its impact on ecosystems.
Wirkmechanismus
The mechanism of action of oxothorium(2+) involves its interaction with other chemical species through oxidation, reduction, and substitution reactions The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thorium Dioxide (ThO₂): A common thorium compound with thorium in a +4 oxidation state.
Thorium Nitrate (Th(NO₃)₄): A thorium compound used in various chemical applications.
Thorium Sulfate (Th(SO₄)₂): Another thorium compound with different chemical properties.
Uniqueness
Oxothorium(2+) is unique due to its +2 oxidation state, which is less common for thorium compounds
Eigenschaften
CAS-Nummer |
43336-67-0 |
|---|---|
Molekularformel |
OTh+2 |
Molekulargewicht |
248.037 g/mol |
IUPAC-Name |
oxothorium(2+) |
InChI |
InChI=1S/O.Th/q;+2 |
InChI-Schlüssel |
XUBWQJUIEDUNKI-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Th+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



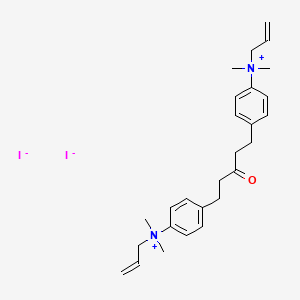
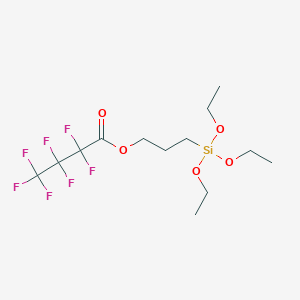
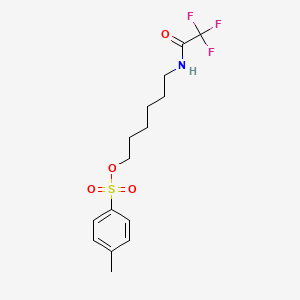
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
